3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-5-(3-METHYLPHENYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Overview
Description
3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-5-(3-METHYLPHENYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes bromine, hydroxyl, and carboxylic acid functional groups
Preparation Methods
The synthesis of 3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-5-(3-METHYLPHENYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can be achieved through several synthetic routes. One common method involves the bromination of 2-hydroxy-acetophenone in chloroform in an ice bath, followed by further reactions to introduce the other functional groups . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-5-(3-METHYLPHENYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and hydroxyl groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar compounds include other brominated phenols and carboxylic acids, such as 3-bromo-5-methylphenylboronic acid and 3-bromo-2-isopropoxy-5-methylphenylboronic acid . Compared to these compounds, 3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-5-(3-METHYLPHENYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has a more complex structure, which may confer unique properties and applications in various fields.
Properties
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-3-methyl-5-(3-methylphenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O5/c1-10-4-3-5-12(8-10)24-18(26)15-16(19(24)27)21(2,20(28)29)23-17(15)13-9-11(22)6-7-14(13)25/h3-9,15-17,23,25H,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTLQCTUYIPCSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(C2=O)C(NC3C4=C(C=CC(=C4)Br)O)(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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